2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Description
2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a substituted aniline derivative characterized by a benzylamine core with two distinct alkoxy substituents: an isopropoxy group at the ortho position of the aniline ring and a phenoxyethoxy chain attached to the meta position of the benzyl group.
Properties
IUPAC Name |
N-[[3-(2-phenoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-19(2)28-24-14-7-6-13-23(24)25-18-20-9-8-12-22(17-20)27-16-15-26-21-10-4-3-5-11-21/h3-14,17,19,25H,15-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZMMXNBROJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Approach
Overview:
This method involves the nucleophilic substitution of suitably functionalized aromatic precursors, typically starting from substituted aniline derivatives and benzyl halides or related electrophiles.
- Step 1: Synthesis of the benzyl intermediate, 3-(2-phenoxyethoxy)benzyl chloride or bromide , via etherification of 2-phenoxyethanol with chloromethyl or bromomethyl derivatives of benzene.
- Step 2: Nucleophilic attack by 2-isopropoxyaniline on the benzyl halide under basic conditions, such as potassium carbonate or sodium hydride, in solvents like acetone or dimethylformamide (DMF).
| Parameter | Conditions |
|---|---|
| Solvent | DMF or acetone |
| Base | K₂CO₃ or NaH |
| Temperature | 25–80°C |
| Time | 12–24 hours |
- High selectivity
- Mild reaction conditions
- Suitable for scale-up
- Requires pre-synthesis of benzyl halide intermediates
Catalytic Hydrogenation and Reduction
Overview:
In some synthesis routes, aromatic nitro precursors are reduced to aniline derivatives, followed by substitution reactions.
- Step 1: Nitration of the aromatic ring to introduce nitro groups.
- Step 2: Catalytic reduction of nitro groups to amino groups using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.
- Step 3: Etherification of phenolic groups with isopropyl groups via Williamson ether synthesis or catalytic conditions.
| Parameter | Conditions |
|---|---|
| Catalyst | Pd/C or Raney Ni |
| Hydrogen pressure | 1–10 atm |
| Temperature | 25–100°C |
| Solvent | Ethanol, methanol |
- This method is advantageous for synthesizing amino-functionalized intermediates with high purity.
Multi-step Synthesis via Suzuki or Buchwald-Hartwig Cross-Coupling
Overview:
Modern synthetic routes employ palladium-catalyzed cross-coupling reactions to assemble complex aromatic frameworks.
- Step 1: Synthesis of halogenated aromatic precursors, such as 3-bromobenzyl derivatives.
- Step 2: Coupling with phenoxy- or phenylboronic acid derivatives under Pd(0) catalysis (Suzuki) or with amines under Buchwald-Hartwig amination conditions.
- Step 3: Introduction of the isopropoxy group via etherification at the phenol position.
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | PPh₃ or BINAP |
| Base | K₂CO₃ or Cs₂CO₃ |
| Temperature | 80–120°C |
| Solvent | Toluene, dioxane, or dioxolane |
- High regioselectivity
- Compatibility with various functional groups
Patent-Referenced Synthesis (CN102070471A)
The patent describes a method involving:
- Preparation of a catalyst from tertiary amine alkaloids via steam distillation and pH control.
- Synthesis of 2-phenoxy aniline via nitration of o-chloronitrobenzene, phenol, and subsequent reduction.
- Etherification of phenoxy intermediates with isopropyl groups.
- Final coupling with benzyl derivatives under controlled conditions.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Catalyst preparation | Tertiary amine alkaloids | 100–120°C, steam distillation | Variable |
| Nitrobenzene reduction | 2-phenoxy nitrobenzene | Hydrogen, Pd/C | High |
| Etherification | Phenol derivatives + isopropyl halides | Basic conditions, 70°C | Good |
Data Table Summarizing Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Isopropoxyaniline, benzyl halide | K₂CO₃, DMF | 25–80°C, 12–24h | Simple, scalable | Requires intermediate halides |
| Catalytic hydrogenation | Nitrobenzene derivatives | Pd/C, H₂ | 25–100°C, 1–10 atm | High purity | Multi-step, costly catalysts |
| Cross-coupling | Halogenated aromatics, phenoxyboronic acids | Pd catalysts | 80–120°C | Regioselectivity | Expensive catalysts |
| Patent process | o-Chloronitrobenzene, phenol, tertiary amines | Steam distillation, pH control | 100–120°C | Efficient catalyst synthesis | Complex setup |
Research Findings and Notes
- The patent CN102070471A emphasizes a green synthesis route, utilizing natural alkaloids for catalyst preparation, reducing environmental impact.
- The multi-step synthesis involving Suzuki or Buchwald-Hartwig reactions offers high regioselectivity and functional group tolerance, suitable for complex derivatives like the target compound.
- Laboratory synthesis often involves etherification of phenolic intermediates with isopropyl halides, followed by nucleophilic substitution with aniline derivatives.
- Catalytic hydrogenation remains a reliable route for reducing nitro groups to amines, essential in the final steps.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs of the compound .
Scientific Research Applications
2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a versatile compound with a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving cellular processes.
Medicine: Research into potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Molecular Data
*Calculated molecular weight based on substituent addition.
Substituent Effects on Physicochemical Properties
- Hydrophobicity: The target compound’s phenoxyethoxy chain provides moderate hydrophobicity compared to the highly lipophilic heptyloxy group in . However, its isopropoxy group introduces greater steric hindrance than the ethoxyethoxy substituent in or the methoxyethoxy in . Fluorinated analogs like exhibit altered electronic profiles due to fluorine’s electronegativity, enhancing dipole interactions but reducing hydrophobicity.
- Reactivity and Stability: The phenoxyethoxy chain in the target compound may undergo oxidative degradation more readily than the saturated tetrahydrofuran rings in , which are conformationally restricted and less prone to oxidation . Ortho-substituted compounds (e.g., ) often exhibit lower reactivity in electrophilic substitution due to steric hindrance, a trend likely applicable to the target compound.
- Synthetic Pathways: highlights that substituent position (meta vs. para) significantly affects reaction outcomes in benzyl-aniline syntheses. For example, meta-nitro groups in intermediates can lead to divergent products . This suggests that the meta-positioned phenoxyethoxy chain in the target compound may direct regioselectivity in further functionalization.
Functional Group Interactions
- H-Bonding Capacity: The target compound has one H-bond donor (aniline -NH) and three acceptors (two ether oxygens and one aniline nitrogen), similar to but fewer than the dual tetrahydrofuran-based acceptors in .
Biological Activity
2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a chemical compound that has garnered attention in various fields of biological research, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 377.48 g/mol. The compound features an isopropoxy group and a phenoxyethoxy side chain, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO3 |
| Molecular Weight | 377.48 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity, particularly as an anti-cancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
Case Study 1: Cytotoxicity Against Cancer Cells
In a study conducted on human breast adenocarcinoma (MCF-7) cells, the compound demonstrated a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 25 µM, indicating its potential as an effective therapeutic agent.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis which showed increased levels of apoptotic markers in treated cells.
Toxicological Profile
Although the compound shows promise in cancer treatment, its toxicity profile must be considered. Preliminary data suggest that it may have moderate toxicity towards non-target organisms, particularly aquatic species.
Case Study 2: Aquatic Toxicity Assessment
A study assessing the toxicity of various anilines, including this compound, found that it exhibited an LC50 value of 15 mg/L for fish species, indicating potential environmental risks associated with its use.
Q & A
Basic Synthesis Routes
Q: What are the established synthetic pathways for synthesizing 2-Isopropoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline? A: The compound is typically synthesized via a multi-step approach:
Etherification : Introduce the isopropoxy group to aniline via nucleophilic substitution using isopropyl bromide under alkaline conditions.
Benzylation : React 3-(2-phenoxyethoxy)benzyl chloride with the isopropoxy-aniline intermediate via reductive amination (e.g., using NaBH₄ or Pd/C with H₂) .
Purification : Chromatography or recrystallization to isolate the product.
Key challenges include regioselectivity in ether formation and avoiding over-alkylation.
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to minimize byproducts like N-benzylideneaniline during benzylation? A: Byproduct formation (e.g., Schiff bases) arises from competing condensation between benzyl alcohol derivatives and free amines. Optimization strategies include:
- Catalyst Selection : Use carbon-based catalysts (e.g., activated carbon with KOH) to favor transfer hydrogenation over condensation .
- Solvent Control : Toluene or DMF improves selectivity by stabilizing intermediates.
- Temperature Modulation : Lower temperatures (80–100°C) reduce dehydrogenation side reactions .
- Stoichiometry : Excess benzyl chloride (1.2–1.5 equiv) drives complete alkylation .
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the structure of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropoxy CH₃ splits, benzyl CH₂ shifts at δ 4.3–4.8 ppm) .
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).
- FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Advanced Analytical Challenges
Q: How can researchers resolve overlapping signals in NMR spectra caused by the compound’s complex ether linkages? A:
- 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, clarifying ether/benzyl connectivity .
- Deuterated Solvents : DMSO-d₆ or CDCl₃ enhances signal resolution for aromatic protons.
- Variable Temperature NMR : Reduces signal broadening from conformational flexibility .
Mechanistic Studies
Q: What mechanistic insights exist for the catalytic alkylation of aniline derivatives in this compound’s synthesis? A: Studies on similar systems (e.g., benzyl alcohol + aniline) suggest:
- Dehydrogenation-Oxidation : Benzyl alcohol → benzaldehyde via catalyst-mediated dehydrogenation.
- Iminization : Benzaldehyde condenses with aniline to form N-benzylideneaniline.
- Transfer Hydrogenation : Carbon catalysts (e.g., activated carbon) reduce the imine to N-benzyl aniline using H₂ from benzyl alcohol .
Competing pathways (e.g., direct alkylation vs. condensation) depend on catalyst acidity and redox properties .
Stability and Storage
Q: What are the recommended storage conditions to prevent degradation of this compound? A:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the amine group.
- Temperature : –20°C in amber vials to avoid photodegradation of ether linkages .
- Desiccant : Use silica gel to absorb moisture, preventing hydrolysis of the benzyl ether .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported catalytic efficiencies for similar N-alkylation reactions? A: Contradictions often arise from:
- Catalyst Heterogeneity : Pd/C vs. carbon catalysts yield different selectivities (e.g., 34.5% N-benzyl aniline with carbon vs. 85% with Pd/C) .
- Reaction Medium : Polar aprotic solvents (DMF) favor alkylation, while toluene promotes transfer hydrogenation .
Resolution requires replicating conditions (catalyst loading, solvent, temperature) and using standardized characterization protocols.
Advanced Structure-Activity Relationship (SAR)
Q: How can the phenoxyethoxy substituent be modified to study its impact on biological or material properties? A:
- Linker Variation : Replace phenoxyethoxy with shorter (ethoxy) or bulkier (tert-butoxy) groups to assess steric effects.
- Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the benzyl position to modulate electronic properties .
- Comparative Assays : Test derivatives for ligand-binding affinity (e.g., receptor assays) or thermal stability (DSC/TGA) .
Toxicity and Safety
Q: What safety protocols are recommended for handling this compound? A:
- PPE : Gloves and goggles to avoid skin/eye contact with amines.
- Ventilation : Use fume hoods due to potential respiratory irritation from aniline derivatives .
- Waste Disposal : Neutralize with dilute HCl before disposal to protonate residual amines .
Computational Modeling
Q: How can DFT calculations aid in predicting the reactivity of this compound in catalytic systems? A:
- Reaction Pathway Mapping : Calculate transition states for alkylation vs. condensation to identify rate-limiting steps.
- Electrostatic Potential (ESP) : Visualize nucleophilic sites (amine N) and electrophilic regions (benzyl C) .
- Catalyst Interactions : Simulate binding energies between the compound and Pd/C surfaces to optimize catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
